molecular formula C7H10N2O B1426940 (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine CAS No. 851434-73-6

(3-Cyclopropyl-1,2-oxazol-5-yl)methanamine

Cat. No. B1426940
M. Wt: 138.17 g/mol
InChI Key: WTPVWXOQEPACFL-UHFFFAOYSA-N
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Patent
US07579349B2

Procedure details

Crude 5-(tert-butoxycarbonylaminomethyl)-3-cyclopropylisoxazole (Method 3) (37.4 g, 0.157 mol) and 3M hydrochloric acid (80 ml) in methanol (100 ml) was heated at 50° C. for 2 hours. The methanol was removed by evaporation and aqueous residue washed with DCM. The aqueous layer was adjusted to pH 12 by careful addition of 40% aqueous sodium hydroxide solution and then extracted with DCM (×4). The extracts were combined, washed with brine, then dried (Na2SO4) and the volatiles removed by evaporation to give the title compound (11.5 g, 53%) as oil.
Name
5-(tert-butoxycarbonylaminomethyl)-3-cyclopropylisoxazole
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[O:14][N:13]=[C:12]([CH:15]2[CH2:17][CH2:16]2)[CH:11]=1)=O)(C)(C)C.Cl>CO>[NH2:8][CH2:9][C:10]1[O:14][N:13]=[C:12]([CH:15]2[CH2:17][CH2:16]2)[CH:11]=1

Inputs

Step One
Name
5-(tert-butoxycarbonylaminomethyl)-3-cyclopropylisoxazole
Quantity
37.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC(=NO1)C1CC1
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed by evaporation and aqueous residue
WASH
Type
WASH
Details
washed with DCM
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH 12 by careful addition of 40% aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×4)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=NO1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.